molecular formula C8H12N2OS B5827075 4-(Oxan-4-yl)-1,3-thiazol-2-amine CAS No. 88572-01-4

4-(Oxan-4-yl)-1,3-thiazol-2-amine

Cat. No.: B5827075
CAS No.: 88572-01-4
M. Wt: 184.26 g/mol
InChI Key: NAOOMFDXYNUSJE-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-yl)-1,3-thiazol-2-amine typically involves the reaction of oxan-4-yl derivatives with thiazole precursors under controlled conditions. One common method involves the use of oxan-4-ylmethanol as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired thiazole ring .

Industrial Production Methods: Industrial production of 4-(Oxan-4-yl)-1

Properties

IUPAC Name

4-(oxan-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOOMFDXYNUSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358724
Record name 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88572-01-4
Record name 2-Thiazolamine, 4-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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